

5-Chloro-2-nitropyridine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Chloro-2-nitropyridine**

Cat. No.: **B1630408**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **5-Chloro-2-nitropyridine**, a key intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's core physicochemical properties, a detailed synthesis protocol, and its fundamental chemical data.

Core Chemical Properties

5-Chloro-2-nitropyridine, with the CAS number 52092-47-4, is a heterocyclic organic compound.^[1] Its chemical structure incorporates a pyridine ring substituted with a chloro and a nitro group, rendering it a versatile reagent in organic synthesis.

Property	Value	Reference
Molecular Formula	C5H3CIN2O2	[1] [2] [3] [4] [5]
Molecular Weight	158.54 g/mol	[2] [4] [5]
IUPAC Name	5-chloro-2-nitropyridine	
Synonyms	2-Nitro-5-chloropyridine, 3-Chloro-6-nitropyridine	[5] [6]
Appearance	Colorless powdery crystal	[2] [3]
Melting Point	119-123 °C	[3]
Boiling Point	292.3 °C at 760 mmHg	[3]
Density	1.5±0.1 g/cm ³	[3]

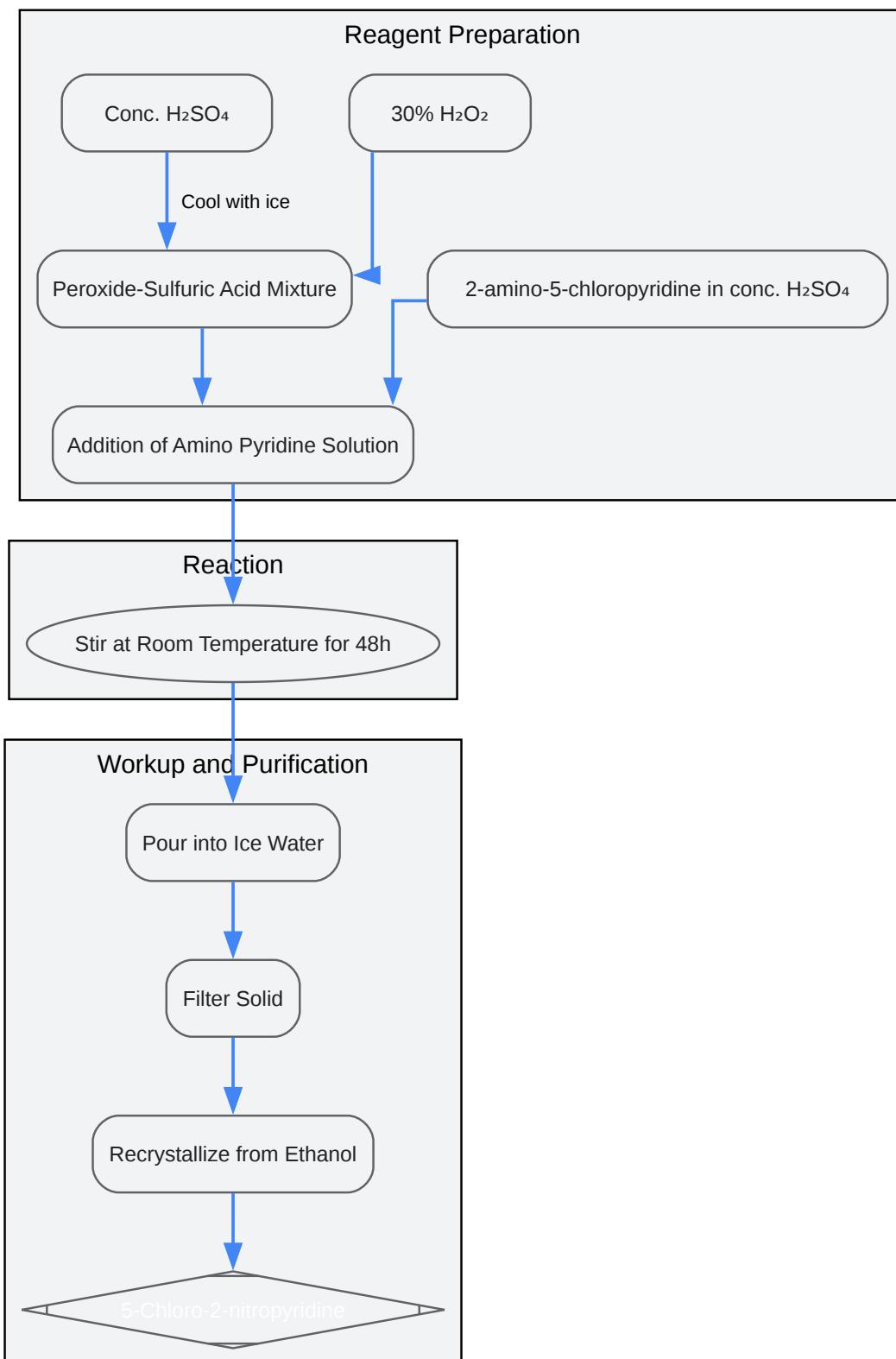
Synthesis of 5-Chloro-2-nitropyridine: An Experimental Protocol

The following protocol details a common method for the synthesis of **5-Chloro-2-nitropyridine** from 2-amino-5-chloropyridine.

Materials:

- Concentrated Sulfuric Acid (H₂SO₄)
- 30% Hydrogen Peroxide (H₂O₂) solution
- 2-amino-5-chloropyridine
- Ice
- Ethanol

Procedure:


- In a suitable reaction vessel, cool 50 ml of concentrated sulfuric acid with an ice bath.

- While stirring, slowly add 25 ml of 30% aqueous hydrogen peroxide to the cooled sulfuric acid.
- In a separate container, dissolve 5.0 g (38.9 mmol) of 2-amino-5-chloropyridine in 50 ml of concentrated sulfuric acid.
- Slowly add the 2-amino-5-chloropyridine solution to the peroxide-sulfuric acid mixture.
- Allow the reaction mixture to stir for 48 hours at room temperature.
- After the stirring period, pour the reaction mixture into ice water.
- Filter the resulting solid precipitate.
- Recrystallize the collected solid from ethanol to yield **5-chloro-2-nitropyridine** as a colorless powder.[2][3]

This synthesis reaction is an oxidative nitration where the amino group of the starting material is converted to a nitro group.

Experimental Workflow: Synthesis of 5-Chloro-2-nitropyridine

The following diagram illustrates the key steps in the synthesis of **5-Chloro-2-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Chloro-2-nitropyridine**.

Applications in Research and Development

5-Chloro-2-nitropyridine serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^{[3][7]} Its reactivity allows for nucleophilic substitution of the chloro group and reduction of the nitro group, providing pathways to a variety of substituted pyridine derivatives. These derivatives are often investigated for potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-CHLORO-2-NITROPYRIDINE | CAS 52092-47-4 [matrix-fine-chemicals.com]
- 2. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-nitropyridine | CAS No- 52092-47-4 | Simson Pharma Limited [simsonpharma.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [5-Chloro-2-nitropyridine: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630408#molecular-weight-and-formula-of-5-chloro-2-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com